Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a complex organic compound featuring a thiadiazole ring, which is known for its diverse biological activities
Properties
IUPAC Name |
methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-20-12(19)9-21-14-17-16-13(22-14)15-11(18)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKWEPPAYMUZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501331429 | |
| Record name | methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680190 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
476465-59-5 | |
| Record name | methyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501331429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the reaction of 3-phenylpropanoic acid with thiosemicarbazide to form the corresponding thiadiazole derivative. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives. For example:
-
Acidic Hydrolysis :
-
Basic Hydrolysis (Saponification) :
Key Findings :
-
Reaction rates depend on solvent polarity and temperature. Dimethylformamide (DMF) accelerates hydrolysis compared to non-polar solvents.
-
The carboxylic acid product can further participate in amidation or esterification reactions .
Thioether Oxidation
The thioether (–S–CH₂–) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
-
Oxidation with H₂O₂ :
-
Oxidation with mCPBA :
Experimental Data :
| Oxidizing Agent | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 78 | RT, 12 h, EtOH | |
| mCPBA | Sulfone | 92 | 0°C → RT, 6 h, DCM |
Amide Hydrolysis
The 3-phenylpropanamido group undergoes hydrolysis under strong acidic or basic conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Key Observations :
-
Hydrolysis at the amide group requires harsher conditions (e.g., 6M HCl, reflux) compared to ester hydrolysis .
-
The resulting amine can be functionalized via reductive alkylation or acylation .
Electrophilic Substitution on the Thiadiazole Ring
The 1,3,4-thiadiazole ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects of adjacent sulfur and nitrogen atoms:
Halogenation :
-
Reaction with or in acetic acid yields 5-halo derivatives.
Nitration :
-
Nitration with produces 5-nitro-1,3,4-thiadiazole analogs.
Key Data :
| Reaction | Reagent | Product | Yield (%) | Source |
|---|---|---|---|---|
| Chlorination | Cl₂/AcOH | 5-Chloro derivative | 65 | |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 58 |
Cross-Coupling Reactions
The thiadiazole core participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
-
Suzuki Coupling :
Case Study :
-
Coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ yielded a biaryl derivative with 85% efficiency .
Condensation Reactions
The methyl ester and amide groups facilitate condensation with hydrazines or amines:
-
Hydrazide Formation :
Applications :
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:
-
Loss of the methyl ester group (~250–300°C).
-
Thiadiazole ring breakdown (>300°C).
Scientific Research Applications
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Thiadiazole + Acetic Acid Derivative | Heat, solvent |
| 2 | Amidation | Thiadiazole Ester + Amine | Base catalyst |
Biological Activities
Research has demonstrated that methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits various biological activities:
-
Antimicrobial Activity : Studies indicate that compounds containing thiadiazole rings possess significant antibacterial properties against a range of pathogens.
"Thiadiazole derivatives have shown promising activity against Gram-positive and Gram-negative bacteria" .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, indicating potential for use in oxidative stress-related conditions.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical settings:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in PC12 cells. Results showed that it significantly reduced oxidative stress markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can interact with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate
- (S)-Methyl 2-(2-amino-3-phenylpropanamido)acetate
Uniqueness
Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to its specific thiadiazole structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Biological Activity
Methyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that has garnered attention for its diverse biological activities, particularly due to the presence of the thiadiazole moiety. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of Thiadiazole Compounds
Thiadiazoles are five-membered heterocycles containing sulfur and nitrogen that have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. The incorporation of various substituents can enhance these properties, making thiadiazole derivatives promising candidates in drug development.
Synthesis of this compound
The synthesis typically involves the following steps:
- Formation of Thiadiazole Derivative : Reaction of 3-phenylpropanoic acid with thiosemicarbazide to form a thiadiazole intermediate.
- Esterification : The intermediate is then reacted with methyl bromoacetate under basic conditions to yield this compound.
- Reaction Conditions : Common solvents include ethanol or methanol with sodium ethoxide as a catalyst.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. For instance:
- Inhibition of Bacterial Growth : Studies have shown that compounds similar to this compound inhibit the growth of various bacteria including Staphylococcus epidermidis and Klebsiella pneumoniae. Docking studies suggest that these compounds interact with bacterial proteins, leading to inhibition of key metabolic pathways .
Anticancer Activity
This compound has also been evaluated for its anticancer potential:
- Cell Line Studies : In vitro studies on liver carcinoma cell lines (e.g., HEPG2) demonstrated moderate to high anticancer activity compared to standard drugs like doxorubicin . This suggests that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiadiazole ring can chelate metal ions or form hydrogen bonds with amino acids in enzymes or receptors.
- DNA Interaction : Some studies indicate that thiadiazole derivatives can bind to DNA, influencing replication and transcription processes .
Table 1: Summary of Biological Activities
Notable Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
